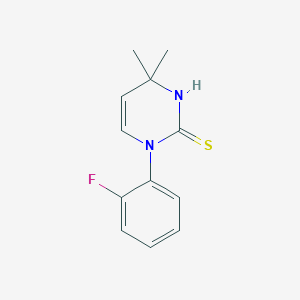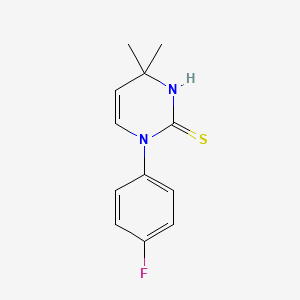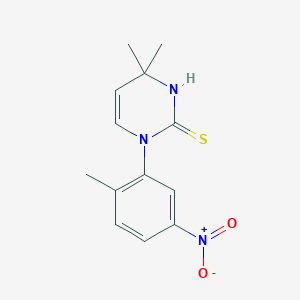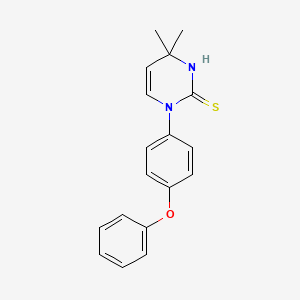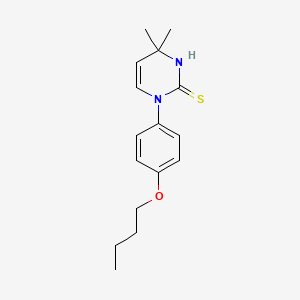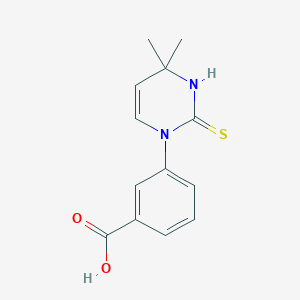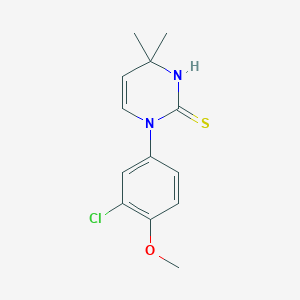
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds with structures similar to CMPD often focuses on their synthesis and chemical properties. For instance, dihydropyrimidinones are synthesized through multi-component reactions, such as the Biginelli reaction, which is named after Pietro Biginelli in 1891. This reaction involves the combination of an aromatic aldehyde, urea, and ethyl acetoacetate leading to dihydropyrimidinone/thione compounds (Khasimbi et al., 2020). The synthesis pathways are important for developing compounds with desired properties and functionalities, including those related to CMPD.
Biological Activities and Therapeutic Applications
Compounds structurally related to CMPD, such as dihydropyrimidinones and pyrimidines, exhibit a wide range of biological activities. These activities include anticancer, antioxidant, antimicrobial, anti-inflammatory, antihypertensive, and antitubercular effects. The structure-activity relationship (SAR) studies of these compounds help in drug designing and the development of new therapeutic agents (Khasimbi et al., 2020). CMPD, with its dihydropyrimidine core, may therefore hold potential in medicinal chemistry for the development of new drugs targeting various diseases.
Optoelectronic Materials
Research on quinazolines and pyrimidines, which share some structural similarities with CMPD, indicates their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. They have been used in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018). This suggests that CMPD could also be explored for its potential applications in the field of optoelectronics, particularly in the development of luminescent materials and electronic devices.
Wirkmechanismus
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can potentially influence cell cycle progression and DNA repair mechanisms.
Mode of Action
While the exact mode of action for this compound is not fully elucidated, it is likely that it interacts with its target protein in a way that modulates its activity. This could involve binding to the active site of the protein, altering its conformation, or interfering with its interaction with other cellular components. The resulting changes could affect the protein’s function and ultimately influence cell cycle regulation .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests that it may affect pathways related to cell cycle regulation and DNA repair. These pathways are complex and involve numerous other proteins and molecules. The downstream effects of modulating these pathways could include changes in cell proliferation, DNA synthesis, and cellular response to DNA damage .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on its specific interactions with its target protein and the biochemical pathways it affects. Potential effects could include changes in cell cycle progression, DNA repair processes, and cellular responses to DNA damage. These effects could have implications for the treatment of conditions related to cell cycle dysregulation, such as cancer .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors such as storage conditions and the method of administration. Understanding these influences could be important for optimizing the use of the compound in a therapeutic context .
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-13(2)6-7-16(12(18)15-13)10-8-9(14)4-5-11(10)17-3/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMXFKPHFYCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




